molecular formula C4H2N3NaO3 B13027345 5-Nitro-2-pyrimidinol sodium salt

5-Nitro-2-pyrimidinol sodium salt

Cat. No.: B13027345
M. Wt: 163.07 g/mol
InChI Key: ULCYNAHFJVTWKF-UHFFFAOYSA-M
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Description

5-Nitro-2-pyrimidinol sodium salt (CAS 1185292-89-0) is a research chemical with the molecular formula C4H2N3NaO3 and a molecular weight of 163.07 g/mol . It is supplied as a solid and should be stored at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The pyrimidine core is a privileged structure in medicinal chemistry, forming the basis of numerous biological compounds and synthetic products with diverse pharmacological activities . As a nitropyrimidine derivative, this compound serves as a versatile building block or precursor in organic synthesis and drug discovery research. Nitro-substituted heterocycles are often investigated as convenient precursors for a wide range of mono- and polynuclear heterocyclic systems . Structurally related nitro-heterocycles have been reported to exhibit various biological activities, such as inhibiting enzymes like thymidylate synthetase, as demonstrated by the mechanism of the related cytotoxic agent 5-nitro-2'-deoxyuridine . Researchers value this and similar compounds for developing potential inhibitors for kinases, ureases, and other therapeutic targets . Its specific properties make it a compound of interest in designing and synthesizing new molecules for evaluating antitumor, antiviral, and anti-inflammatory activities, which are areas of active exploration for pyrimidine derivatives .

Properties

Molecular Formula

C4H2N3NaO3

Molecular Weight

163.07 g/mol

IUPAC Name

sodium;5-nitropyrimidin-2-olate

InChI

InChI=1S/C4H3N3O3.Na/c8-4-5-1-3(2-6-4)7(9)10;/h1-2H,(H,5,6,8);/q;+1/p-1

InChI Key

ULCYNAHFJVTWKF-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=N1)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Setup

  • Reactants : 2-pyrimidinol dissolved in an organic solvent (e.g., methylene dichloride, ethylene dichloride, or their mixtures).
  • Nitrating Agent : A mixture of 65% nitric acid and 98% sulfuric acid (mass ratio 1:5 to 1:9).
  • Reactor Type : Microchannel flow reactor or continuous flow microreactor to ensure efficient mixing and heat transfer.
  • Temperature Range : 20°C to 60°C, with an optimum around 35°C for best yield and safety.
  • Flow Rates : Reaction solution I (2-pyrimidinol solution) at 40-60 mL/min; reaction solution II (acid mixture) adjusted to maintain a molar equivalence ratio of nitric acid to 2-pyrimidinol of about 1.1.

Reaction Process

  • Two pumps feed the solutions simultaneously into the microreactor.
  • The reaction mixture is maintained at the target temperature and atmospheric pressure.
  • The residence time in the reactor is short, approximately 35 seconds.
  • After the reaction, the mixture is collected for downstream processing.

Advantages of Microreactor Approach

  • Enhanced safety due to better temperature control and reduced risk of runaway nitration.
  • High yield and selectivity for 5-nitro substitution.
  • Short reaction time and continuous operation capability.
  • Environmentally friendlier due to minimized waste and efficient reagent use.

Isolation and Purification of 5-Nitro-2-pyrimidinol

Following nitration, the crude reaction mixture undergoes a series of steps to isolate and purify the 5-nitro-2-pyrimidinol intermediate before conversion to the sodium salt.

pH Adjustment and Crystallization

  • The reaction mixture is cooled to near 0°C.
  • Ammoniacal liquor (25-28% ammonia solution) is slowly added to adjust the pH to approximately 8.
  • This induces crystallization of the nitro compound as a solid.
  • The solid is filtered and washed with water.

Acid Treatment and Recrystallization

  • The crude solid is dissolved in water.
  • Hydrochloric acid (approximately 0.9 equivalent of 36% HCl) is added, and the solution is refluxed at 80°C for 3 hours.
  • After cooling to 0°C, the product crystallizes as the hydrochloride salt.
  • The solid is filtered and washed.

Conversion to Sodium Salt

  • The hydrochloride salt is suspended in water and treated with 20% sodium hydroxide solution to adjust pH back to about 8.
  • The sodium salt precipitates and is filtered.
  • The product is vacuum-dried at around 50°C to yield pure this compound as a yellow solid.

Summary of Preparation Method Parameters

Step Conditions/Parameters Notes
Starting material 2-Pyrimidinol (100-300 g scale) Dissolved in 200-900 mL organic solvent
Organic solvents Methylene dichloride, ethylene dichloride, or mixture Preferred solvents for solubility and control
Nitrating mixture 65% HNO3 and 98% H2SO4 Mass ratio 1:5 to 1:9
Reactor type Microchannel flow reactor Enables continuous, safe nitration
Temperature 20-60°C (optimum 35°C) Controlled to avoid side reactions
Flow rates 40-60 mL/min (2-pyrimidinol solution), adjusted acid flow to maintain 1.1 eq. nitric acid Ensures stoichiometric control
Reaction time ~35 seconds Short residence time for efficiency
pH adjustment Ammonia solution to pH 8 Induces crystallization
Acid treatment 36% HCl, reflux 80°C for 3 h Converts to hydrochloride salt
Final neutralization 20% NaOH to pH 8 Precipitates sodium salt
Drying Vacuum drying at 50°C Yields yellow solid product
Yield Approximately 54% Based on reported patent data

Research Findings and Comparative Analysis

  • The microreactor-based nitration method offers significant advantages over traditional batch nitration, including improved safety, higher yields, and environmental benefits.
  • The choice of solvent and acid mixture ratios critically affects the nitration selectivity and product purity.
  • The continuous flow nitration process allows for scalable production with consistent quality.
  • The purification steps involving pH adjustment and recrystallization are crucial for isolating the sodium salt form with high purity.
  • Alternative methods, such as batch nitration, often suffer from longer reaction times, lower yields, and safety hazards due to exothermic reactions.

Chemical Reactions Analysis

5-Nitro-2-pyrimidinol sodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, sodium hydroxide, hydrogen gas, and palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Nitro-2-pyrimidinol sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-pyrimidinol sodium salt involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (nitro groups, heterocyclic rings, or sodium salts) or functional roles (biological activity, solubility properties) with 5-nitro-2-pyrimidinol sodium salt:

Compound Name Structure Key Features Biological/Physical Properties References
5-Nitro-2-pyridinecarboxylic acid Pyridine ring with -NO₂ (5-position) and -COOH (2-position) Nitro group introduces electron-withdrawing effects; carboxylic acid reduces solubility compared to salts. IR spectral data confirms nitro and carboxylic acid functional groups. High crystallinity noted.
5-Nitroguaiacol sodium salt Benzene ring with -OCH₃ (2-position) and -NO₂ (5-position) Aromatic nitro compound; sodium salt improves solubility. Likely used in dye or pharmaceutical synthesis due to nitro and methoxy groups.
5-Nitro-hexahydro-pyrimidine-2,4,6-trione Saturated pyrimidine with three ketones and -NO₂ (5-position) Non-aromatic pyrimidine derivative; multiple hydrogen-bonding sites. Lower solubility compared to sodium salts. Potential use in controlled-release formulations.
Sodium saccharin Benzosulfimide with sodium counterion Sulfonamide structure; sodium salt enhances solubility. Promotes bladder carcinogenesis in rats when combined with nitro-containing initiators (e.g., FANFT).
FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) Nitrofuran derivative with thiazole moiety Nitro group contributes to genotoxicity; used as a carcinogen initiator. Induces 100% bladder cancer incidence in long-term rat studies. Acts as a DNA-damaging agent.

Key Comparative Insights

Solubility and Reactivity
  • Sodium Salt Advantage: this compound is expected to exhibit higher water solubility than its non-salt counterparts (e.g., 5-nitro-2-pyridinecarboxylic acid) due to ionic dissociation . This property is shared with sodium saccharin, which shows enhanced solubility compared to neutral sulfonamides .
  • FANFT’s nitro group is critical for its carcinogenicity, suggesting similar bioactivation pathways might exist for this compound .
Chemical Stability
  • Acid-Base Behavior: The hydroxyl group in 5-nitro-2-pyrimidinol (deprotonated as a sodium salt) contrasts with the carboxylic acid in 5-nitro-2-pyridinecarboxylic acid, affecting pH-dependent solubility and metal chelation .

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